molecular formula C9H11BrN2O3 B8067359 3-(3-Bromo-5-nitrophenoxy)propan-1-amine

3-(3-Bromo-5-nitrophenoxy)propan-1-amine

Cat. No.: B8067359
M. Wt: 275.10 g/mol
InChI Key: QDIWOLUDIJKIPP-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-nitrophenoxy)propan-1-amine is an organic compound characterized by a bromine and nitro group attached to a phenoxy ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-bromo-5-nitrophenol and 3-chloropropan-1-amine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products like 3-(3-azido-5-nitrophenoxy)propan-1-amine.

    Reduction: Products like 3-(3-bromo-5-aminophenoxy)propan-1-amine.

    Oxidation: Products like 3-(3-bromo-5-nitrosophenoxy)propan-1-amine.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Potential use in the design of ligands for metal complexes.

Biology

    Biological Probes: Can be used to design probes for studying biological systems due to its functional groups.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 3-(3-bromo-5-nitrophenoxy)propan-1-amine would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors through its functional groups. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-5-nitrophenoxy)propan-1-amine: Similar structure but with the bromine and nitro groups in different positions.

    3-(3-Bromo-4-nitrophenoxy)propan-1-amine: Another isomer with different positioning of the nitro group.

Uniqueness

3-(3-Bromo-5-nitrophenoxy)propan-1-amine is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions in chemical and biological systems. This positioning can make it more suitable for certain applications compared to its isomers.

Properties

IUPAC Name

3-(3-bromo-5-nitrophenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c10-7-4-8(12(13)14)6-9(5-7)15-3-1-2-11/h4-6H,1-3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIWOLUDIJKIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCCCN)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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